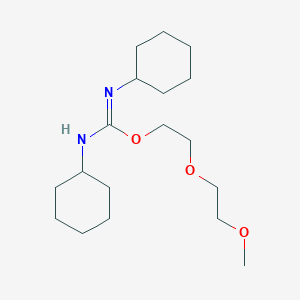![molecular formula C12H22OSi B14382531 (2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone CAS No. 89664-41-5](/img/structure/B14382531.png)
(2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone is an organic compound characterized by its unique structure, which includes a cyclopropyl ring substituted with a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone typically involves the reaction of 2-methylcyclopropyl ketone with trimethylsilylmethyl lithium. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl group. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to ensure high yield and purity of the product. The process may also include purification steps such as distillation or chromatography to remove any impurities.
化学反应分析
Types of Reactions
(2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclopropyl derivatives.
科学研究应用
(2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The cyclopropyl ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules.
相似化合物的比较
Similar Compounds
- 2-[Methoxy[1-(trimethylsilyl)cyclopropyl]methyl]cyclohexanone
- 2-Methyl-3-[1-(trimethylsilyl)cyclopropyl]-2-cyclohexen-1-one
- 4-(Trimethylsilyl)cyclohexanone
Uniqueness
(2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone is unique due to its dual cyclopropyl and trimethylsilyl substitution, which imparts distinct chemical properties and reactivity. The presence of both groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
89664-41-5 |
|---|---|
分子式 |
C12H22OSi |
分子量 |
210.39 g/mol |
IUPAC 名称 |
(2-methylcyclopropyl)-[2-(trimethylsilylmethyl)cyclopropyl]methanone |
InChI |
InChI=1S/C12H22OSi/c1-8-5-10(8)12(13)11-6-9(11)7-14(2,3)4/h8-11H,5-7H2,1-4H3 |
InChI 键 |
DKXYLFSCTBQMLZ-UHFFFAOYSA-N |
规范 SMILES |
CC1CC1C(=O)C2CC2C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({2,8-Dimethyl-4,6-dioxo-4,6-bis[(propan-2-yl)oxy]-3,7-dioxa-4lambda~5~,6lambda~5~-diphosphanonan-5-yl}sulfanyl)benzoic acid](/img/structure/B14382451.png)
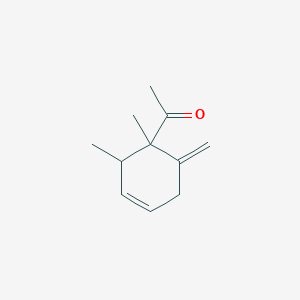
![2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propan-1-ol](/img/structure/B14382455.png)
![3-Methyl-7-phenyl-4H-[1,3,4]oxadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14382458.png)
![1-[(E)-4-phenyliminopent-2-en-2-yl]-3-propylurea](/img/structure/B14382459.png)
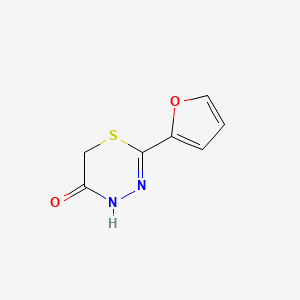
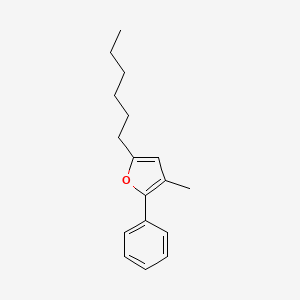

![4-{[5-(Methanesulfinyl)pentyl]oxy}benzoic acid](/img/structure/B14382477.png)
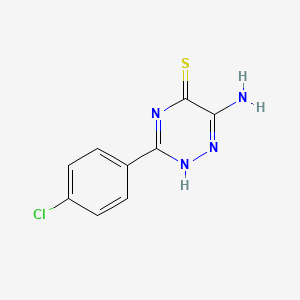
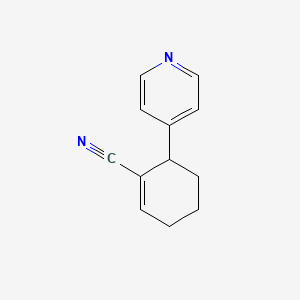
![N-Butyl-N'-(2,4-dimethylphenyl)-N-{[4-(heptyloxy)phenyl]methyl}urea](/img/structure/B14382499.png)

